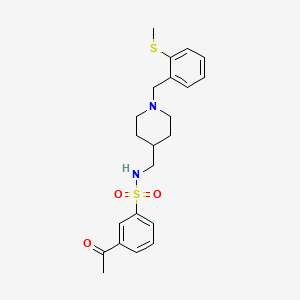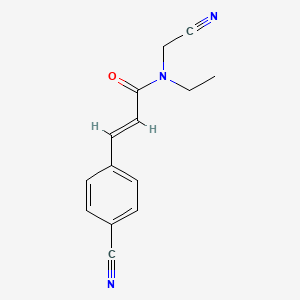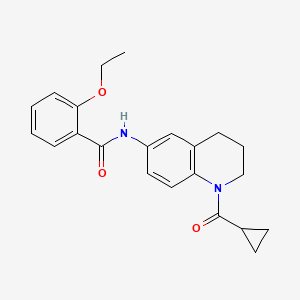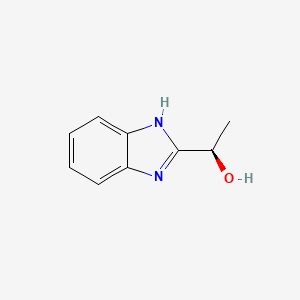 3-cloro-5-(trifluorometil)-2-piridinilamino]etil CAS No. 338399-25-0"
>
3-cloro-5-(trifluorometil)-2-piridinilamino]etil CAS No. 338399-25-0"
>
N-(4-nitrofenil)carbamato de 2-[3-cloro-5-(trifluorometil)-2-piridinilamino]etil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C23H18Cl2F6N6O4 and its molecular weight is 627.33. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Las trifluorometilpiridinas, que son un motivo estructural clave en este compuesto, se utilizan ampliamente en la industria agroquímica . Se utilizan para proteger los cultivos de plagas . El fluazifop-butilo fue el primer derivado de trifluorometilpiridina introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Las trifluorometilpiridinas y sus derivados también se utilizan en las industrias farmacéutica y veterinaria . Se ha concedido la aprobación de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen la parte trifluorometilpiridina, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Síntesis de Intermediarios Clave
El compuesto se puede utilizar en la síntesis de intermediarios clave como la 3-cloro-2-(isotiocianatoetil)-5-(trifluorometil)piridina y la 3-cloro-2-(isocianatoetil)-5-(trifluorometil)piridina . Estos intermediarios se pueden obtener con buen rendimiento mediante una simple reacción de un solo paso .
Desarrollo de Productos Químicos Orgánicos Fluorados
El compuesto puede contribuir al desarrollo de productos químicos orgánicos fluorados, que se están convirtiendo en un tema de investigación cada vez más importante . Más del 50% de los pesticidas lanzados en las últimas dos décadas han sido fluorados .
Medicamentos Aprobados por la FDA
El grupo trifluorometil, que es parte de este compuesto, se encuentra en muchos medicamentos aprobados por la FDA . Esta revisión abarca la química detallada de 19 medicamentos aprobados por la FDA en los últimos 20 años, que contiene el grupo trifluorometil como uno de los farmacóforos .
Tratamiento de Diversas Enfermedades y Trastornos
El compuesto se puede utilizar en la síntesis de posibles moléculas de fármacos para diversas enfermedades y trastornos . La revisión abarca posibles moléculas de fármacos que incorporan trifluorometil, incluidas sus síntesis y usos para diversas enfermedades y trastornos .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are often involved in the protection of crops from pests and have been incorporated into several pharmaceutical and veterinary products .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridine derivatives, which share a similar structure, have been used in various applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Trifluoromethylpyridine derivatives, which share a similar structure, have been used in various applications in the agrochemical and pharmaceutical industries, suggesting that they may have significant molecular and cellular effects .
Propiedades
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethyl N-(4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F6N6O4/c24-17-9-13(22(26,27)28)11-33-19(17)32-5-6-36(20-18(25)10-14(12-34-20)23(29,30)31)7-8-41-21(38)35-15-1-3-16(4-2-15)37(39)40/h1-4,9-12H,5-8H2,(H,32,33)(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATIZYXKCJMHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F6N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2421393.png)
![4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine](/img/structure/B2421395.png)

![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2421400.png)

![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)
![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)
![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)

